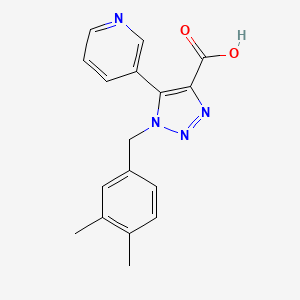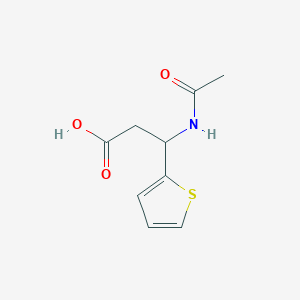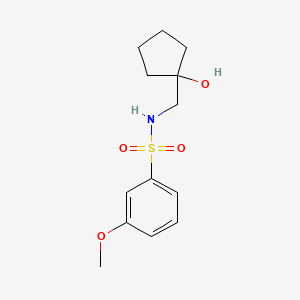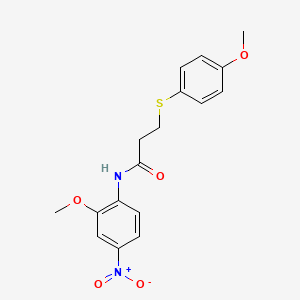
1-(3,4-dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid, also known as DMPT, is a heterocyclic compound that consists of three nitrogen atoms and four carbon atoms. It is a substituted aromatic compound with a distinct pyridine ring structure. DMPT is a versatile molecule that has a variety of applications in the scientific and medical fields. It is used in synthesis of a range of compounds, as well as in biochemical and physiological research.
科学的研究の応用
Triazole Derivatives: Synthesis and Applications
Synthesis and Patent Review (2008 – 2011) The triazole derivatives, including 1H-1,2,3-triazoles, have attracted considerable interest due to their broad range of biological activities. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against neglected diseases. Recent patents and literature highlight the need for more efficient, green, and sustainable synthesis methods for triazoles, addressing current challenges in combating new diseases and drug-resistant bacterial strains (Ferreira et al., 2013).
Biological Significance and Optical Sensors Pyrimidine derivatives, including triazole compounds, have been utilized as recognition units for the synthesis of optical sensors due to their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their versatility beyond pharmaceutical uses (Jindal & Kaur, 2021).
Eco-friendly Synthesis Approaches Eco-friendly procedures for the synthesis of 1,2,3-triazoles, emphasizing the use of green chemistry principles, have been developed. These methodologies offer advantages such as shorter reaction times and higher yields, indicating the potential for their application in industrial drug synthesis and other areas (de Souza et al., 2019).
Central Nervous System (CNS) Acting Drugs The search for new CNS acting drugs has identified functional chemical groups within heterocycles like triazoles, demonstrating effects ranging from depression to euphoria and convulsion. This indicates the potential of triazole derivatives in developing novel therapeutics for CNS disorders (Saganuwan, 2017).
Synthetic Routes and Biological Activities 1,2,3-Triazoles serve as key scaffolds for diverse applications, including drug discovery and material science. Various synthetic routes have been explored to develop biologically active 1,2,3-triazoles, indicating their broad spectrum of potential therapeutic effects (Kaushik et al., 2019).
特性
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-5-6-13(8-12(11)2)10-21-16(14-4-3-7-18-9-14)15(17(22)23)19-20-21/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHJEMQLTVLZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)
![2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)

![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)



![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)
![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2973290.png)

